molecular formula C6H13BrN2 B14368694 4-Bromocyclohexane-1,2-diamine CAS No. 90015-89-7

4-Bromocyclohexane-1,2-diamine

Cat. No.: B14368694
CAS No.: 90015-89-7
M. Wt: 193.08 g/mol
InChI Key: VRWNELWMABBYCK-UHFFFAOYSA-N
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Description

4-Bromocyclohexane-1,2-diamine is a cyclohexane-based diamine derivative featuring a bromine substituent at the 4-position. Its molecular structure combines a six-membered cyclohexane ring with vicinal amine groups and a bromine atom, conferring unique steric and electronic properties. For example, (R,R)-N,N'-bis-(4-bromo-benzyl)-cyclohexane-1,2-diamine (C₂₀H₂₄Br₂N₂) was synthesized via reductive amination, demonstrating its utility in asymmetric synthesis .

Properties

CAS No.

90015-89-7

Molecular Formula

C6H13BrN2

Molecular Weight

193.08 g/mol

IUPAC Name

4-bromocyclohexane-1,2-diamine

InChI

InChI=1S/C6H13BrN2/c7-4-1-2-5(8)6(9)3-4/h4-6H,1-3,8-9H2

InChI Key

VRWNELWMABBYCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1Br)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of cyclohexene to form 4-bromocyclohexene, which is then subjected to diaminations using reagents such as ammonia or primary amines under controlled conditions . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of 4-Bromocyclohexane-1,2-diamine may involve more scalable processes such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromocyclohexane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, substituted cyclohexanes, and various cyclohexane derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromocyclohexane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromocyclohexane-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and amine groups allows for various interactions at the molecular level, including hydrogen bonding, van der Waals forces, and covalent bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares 4-Bromocyclohexane-1,2-diamine with analogous compounds:

Compound Name Backbone Substituents/Functional Groups Molecular Formula Key Applications
This compound Cyclohexane Bromine at C4; vicinal amines C₆H₁₁BrN₂ Chiral ligands, drug intermediates
(R,R)-N,N'-bis-(4-bromo-benzyl)-cyclohexane-1,2-diamine Cyclohexane 4-Bromobenzyl groups at N1/N2 C₂₀H₂₄Br₂N₂ Asymmetric catalysis
4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine Benzene Cyclohexyl, propoxy, bromine C₁₅H₂₃BrN₂O Undisclosed (pharmaceutical R&D)
(1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine Cyclohexane 7-Chloroquinoline at N2 C₁₅H₁₇ClN₄ Antiviral/antimalarial candidate
Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) Ethane Diethyl groups; chloroquinoline C₁₅H₂₁ClN₄ Antiparasitic activity
4-Bromo-3-methylbenzene-1,2-diamine Benzene Bromine at C4; methyl at C3 C₇H₉BrN₂ Organic synthesis intermediate

Key Observations :

  • Backbone Flexibility : Cyclohexane derivatives exhibit restricted conformational flexibility compared to ethane/propane-based diamines (e.g., Ro 41-3118), impacting their interactions with biological targets .
  • Substituent Effects: Bromine enhances electrophilicity and steric bulk, whereas chloro-quinoline groups (as in ) introduce aromatic π-systems for target binding.
  • Chirality : Cyclohexane-based diamines (e.g., ) are chiral, enabling enantioselective applications, unlike planar benzene analogs (e.g., ).

Contrasts :

  • Antifungal vs. Antiviral: Ethane-1,2-diamine derivatives with amidine groups (e.g., ) show antifungal activity via electrostatic interactions, whereas chloroquinoline-cyclohexane hybrids (e.g., ) target viral proteins.
  • CNS Activity : 2C-B acts on serotonin receptors, unlike this compound, which lacks reported CNS effects.

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